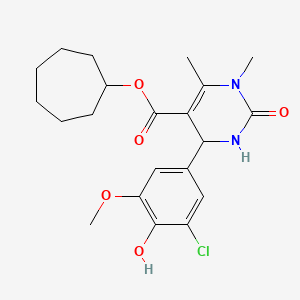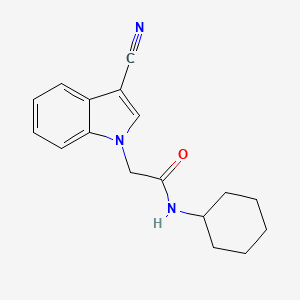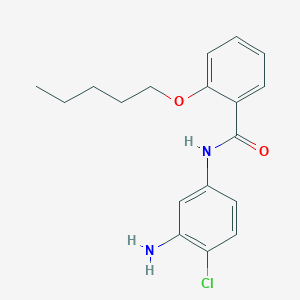![molecular formula C19H28N4O2 B12471916 N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide](/img/structure/B12471916.png)
N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(DIETHYLAMINO)ETHYL]-2-(3-ETHYL-4-OXOPHTHALAZIN-1-YL)PROPANAMIDE is an organic compound with a complex structure It is characterized by the presence of a phthalazinone moiety, which is a bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-2-(3-ETHYL-4-OXOPHTHALAZIN-1-YL)PROPANAMIDE typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process might include steps such as distillation, crystallization, and purification to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-2-(3-ETHYL-4-OXOPHTHALAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above usually require specific reagents and conditions. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[2-(DIETHYLAMINO)ETHYL]-2-(3-ETHYL-4-OXOPHTHALAZIN-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-2-(3-ETHYL-4-OXOPHTHALAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[2-(DIETHYLAMINO)ETHYL]-2-(3-ETHYL-4-OXOPHTHALAZIN-1-YL)PROPANAMIDE include:
- N-[2-(DIETHYLAMINO)ETHYL]-2-(1-OXOPHTHALAZIN-2-YL)ACETAMIDE
- N-[2-(DIETHYLAMINO)ETHYL]-2-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)PROPANAMIDE .
Uniqueness
What sets N-[2-(DIETHYLAMINO)ETHYL]-2-(3-ETHYL-4-OXOPHTHALAZIN-1-YL)PROPANAMIDE apart is its specific structural features, such as the ethyl group on the phthalazinone ring and the diethylaminoethyl side chain.
Eigenschaften
Molekularformel |
C19H28N4O2 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)propanamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-22(6-2)13-12-20-18(24)14(4)17-15-10-8-9-11-16(15)19(25)23(7-3)21-17/h8-11,14H,5-7,12-13H2,1-4H3,(H,20,24) |
InChI-Schlüssel |
ADQLZUNQGOZRLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)NCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471849.png)

![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)


![2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471894.png)
![2-Furancarboxylic acid, 2-[[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]hydrazide](/img/structure/B12471902.png)
![4-methoxy-3-(morpholine-4-carbonyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B12471912.png)
